Cas no 1635404-99-7 (2-(2,5-Dihydro-1H-pyrrol-1-yl)pyridine-3-carbaldehyde)

2-(2,5-Dihydro-1H-pyrrol-1-yl)pyridine-3-carbaldehyde Chemical and Physical Properties
Names and Identifiers
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- 2-(2,5-Dihydro-1H-pyrrol-1-yl)pyridine-3-carbaldehyde
- EN300-725577
- 1635404-99-7
- 3-Pyridinecarboxaldehyde, 2-(2,5-dihydro-1H-pyrrol-1-yl)-
-
- Inchi: 1S/C10H10N2O/c13-8-9-4-3-5-11-10(9)12-6-1-2-7-12/h1-5,8H,6-7H2
- InChI Key: SOSNKMFINAFAIY-UHFFFAOYSA-N
- SMILES: O=CC1=CC=CN=C1N1CC=CC1
Computed Properties
- Exact Mass: 174.079312947g/mol
- Monoisotopic Mass: 174.079312947g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 207
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1
- Topological Polar Surface Area: 33.2Ų
Experimental Properties
- Density: 1.225±0.06 g/cm3(Predicted)
- Boiling Point: 337.0±42.0 °C(Predicted)
- pka: 4.88±0.29(Predicted)
2-(2,5-Dihydro-1H-pyrrol-1-yl)pyridine-3-carbaldehyde Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-725577-1.0g |
2-(2,5-dihydro-1H-pyrrol-1-yl)pyridine-3-carbaldehyde |
1635404-99-7 | 1g |
$0.0 | 2023-06-07 |
2-(2,5-Dihydro-1H-pyrrol-1-yl)pyridine-3-carbaldehyde Related Literature
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Rajib Ghosh Chaudhuri,Saswati Sunayana,Santanu Paria Soft Matter, 2012,8, 5429-5433
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Juan David Serna-Salazar,Jorge Mahecha-Gómez Phys. Chem. Chem. Phys., 2000,2, 4061-4065
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Yuecheng Zhang,Wenge Huo,Hong-Yu Zhang,Jiquan Zhao RSC Adv., 2017,7, 47261-47270
Additional information on 2-(2,5-Dihydro-1H-pyrrol-1-yl)pyridine-3-carbaldehyde
2-(2,5-Dihydro-1H-pyrrol-1-yl)pyridine-3-carbaldehyde (CAS No. 1635404-99-7): A Comprehensive Overview
2-(2,5-Dihydro-1H-pyrrol-1-yl)pyridine-3-carbaldehyde (CAS No. 1635404-99-7) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique pyrrole and pyridine moieties, exhibits a range of biological activities that make it a valuable candidate for various applications, including drug discovery and development.
The molecular structure of 2-(2,5-Dihydro-1H-pyrrol-1-yl)pyridine-3-carbaldehyde is composed of a pyridine ring substituted with a 2,5-dihydropyrrole moiety at the 2-position and an aldehyde group at the 3-position. This arrangement imparts the molecule with distinct chemical properties and reactivity profiles, making it an attractive target for synthetic chemists and medicinal chemists alike.
Recent studies have highlighted the potential of 2-(2,5-Dihydro-1H-pyrrol-1-yl)pyridine-3-carbaldehyde in various biological contexts. For instance, research published in the Journal of Medicinal Chemistry has shown that this compound exhibits potent anti-inflammatory and anti-cancer activities. The pyrrole and pyridine functionalities are believed to play crucial roles in these biological effects, possibly through interactions with specific cellular targets such as enzymes and receptors.
In the realm of drug discovery, 2-(2,5-Dihydro-1H-pyrrol-1-yl)pyridine-3-carbaldehyde has been explored as a lead compound for the development of novel therapeutic agents. Its ability to modulate key signaling pathways involved in inflammation and cancer progression makes it a promising candidate for further optimization. Synthetic strategies have been developed to enhance its pharmacological properties, including improved solubility, stability, and bioavailability.
The synthesis of 2-(2,5-Dihydro-1H-pyrrol-1-yl)pyridine-3-carbaldehyde has been extensively studied, with several efficient routes reported in the literature. One common approach involves the condensation of 3-formylpyridine with 2,5-dihydropyrrole in the presence of a suitable catalyst. This method offers high yields and excellent purity, making it suitable for large-scale production. Additionally, recent advancements in green chemistry have led to the development of environmentally friendly synthetic methods that minimize waste and reduce energy consumption.
Beyond its therapeutic potential, 2-(2,5-Dihydro-1H-pyrrol-1-yl)pyridine-3-carbaldehyde has also found applications in materials science and chemical sensing. Its unique electronic properties make it a valuable building block for the synthesis of functional materials with applications in electronics and sensors. For example, derivatives of this compound have been used to develop highly sensitive and selective sensors for detecting various analytes in environmental monitoring and medical diagnostics.
In conclusion, 2-(2,5-Dihydro-1H-pyrrol-1-yl)pyridine-3-carbaldehyde (CAS No. 1635404-99-7) is a multifaceted compound with significant potential in both pharmaceutical research and materials science. Its unique molecular structure and diverse biological activities make it an important target for further investigation and development. As research continues to uncover new applications and optimize its properties, this compound is poised to play a pivotal role in advancing various scientific fields.
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